molecular formula C14H19N3O2S B6992455 N-[3-[1-(3-methyl-1,2-oxazol-4-yl)ethylamino]propyl]thiophene-2-carboxamide

N-[3-[1-(3-methyl-1,2-oxazol-4-yl)ethylamino]propyl]thiophene-2-carboxamide

Cat. No.: B6992455
M. Wt: 293.39 g/mol
InChI Key: LRVMFPXVWYAAEO-UHFFFAOYSA-N
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Description

N-[3-[1-(3-methyl-1,2-oxazol-4-yl)ethylamino]propyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, an oxazole moiety, and an amide linkage

Properties

IUPAC Name

N-[3-[1-(3-methyl-1,2-oxazol-4-yl)ethylamino]propyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-10(12-9-19-17-11(12)2)15-6-4-7-16-14(18)13-5-3-8-20-13/h3,5,8-10,15H,4,6-7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVMFPXVWYAAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC=C1C(C)NCCCNC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[1-(3-methyl-1,2-oxazol-4-yl)ethylamino]propyl]thiophene-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the oxazole ring, which can be synthesized from β-hydroxy amides using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . The thiophene ring can be introduced through a coupling reaction with a suitable thiophene derivative. The final step involves the formation of the amide bond, which can be achieved using standard amide coupling reagents such as EDCI or HATU .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the synthesis of the oxazole ring , as well as the use of automated systems for the coupling and amide formation steps.

Chemical Reactions Analysis

Types of Reactions

N-[3-[1-(3-methyl-1,2-oxazol-4-yl)ethylamino]propyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized oxazole derivatives, reduced amine derivatives, and substituted thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-[1-(3-methyl-1,2-oxazol-4-yl)ethylamino]propyl]thiophene-2-carboxamide is unique due to its combination of the oxazole and thiophene rings, which imparts distinct electronic and steric properties. This combination allows for unique interactions with biological targets, making it a valuable compound for research and development .

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